molecular formula C14H18Cl2N4O4 B12780931 Asoxime chloride monohydrate CAS No. 82504-20-9

Asoxime chloride monohydrate

Cat. No.: B12780931
CAS No.: 82504-20-9
M. Wt: 377.2 g/mol
InChI Key: GYEZCRHNOKYBFX-UHFFFAOYSA-N
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Description

Asoxime chloride monohydrate is a chemical compound known for its role as an oxime reactivator. It is primarily used to counteract intoxication by nerve agents, such as sarin and soman, by reactivating acetylcholinesterase (AChE) that has been inhibited by these toxic substances . This compound is crucial in medical and military applications for treating organophosphate poisoning.

Preparation Methods

Synthetic Routes and Reaction Conditions: Asoxime chloride monohydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridine derivatives with chlorinating agents to introduce the chloride groups. The oxime group is then introduced through a reaction with hydroxylamine. The final product is purified and crystallized to obtain the monohydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

    Chlorination: Introduction of chloride groups using agents like thionyl chloride.

    Oximation: Reaction with hydroxylamine to form the oxime group.

    Purification: Crystallization and drying to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions: Asoxime chloride monohydrate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chloride groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Various oxime derivatives.

    Reduction Products: Amines.

    Substitution Products: Compounds with substituted nucleophiles.

Scientific Research Applications

Asoxime chloride monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.

    Medicine: Used in the treatment of organophosphate poisoning, providing a critical countermeasure against nerve agents.

    Industry: Employed in the development of antidotes and protective measures against chemical warfare agents.

Mechanism of Action

The primary mechanism of action of asoxime chloride monohydrate involves the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. The oxime group in this compound binds to the phosphorylated serine residue in the active site of AChE, facilitating the removal of the phosphate group and restoring the enzyme’s activity . This reactivation process is crucial for reversing the toxic effects of nerve agents.

Comparison with Similar Compounds

Asoxime chloride monohydrate is compared with other oxime reactivators such as:

    Pralidoxime: Another oxime reactivator used for treating organophosphate poisoning, but with different pharmacokinetic properties.

    Obidoxime: Known for its higher efficacy in certain cases of poisoning but with a different safety profile.

    Methoxime: Similar in function but varies in its chemical structure and reactivity.

Uniqueness: this compound is unique due to its high efficacy in reactivating AChE inhibited by a broad range of nerve agents, making it a versatile and essential compound in both medical and military applications .

Properties

CAS No.

82504-20-9

Molecular Formula

C14H18Cl2N4O4

Molecular Weight

377.2 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate

InChI

InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2

InChI Key

GYEZCRHNOKYBFX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-]

Origin of Product

United States

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